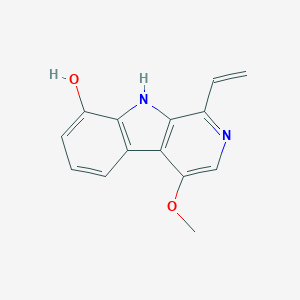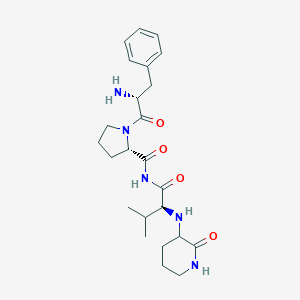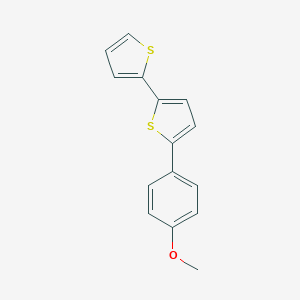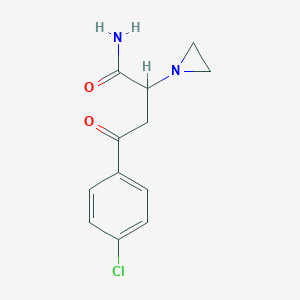
alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide, also known as CA-4 or combretastatin A-4, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. This compound belongs to the combretastatin family of compounds, which are derived from the bark of the African bush willow tree, Combretum caffrum. CA-4 has been found to have potent antitumor activity both in vitro and in vivo, making it a promising candidate for cancer therapy.
作用机制
Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide works by binding to the colchicine-binding site on tubulin, which disrupts the microtubule network in cancer cells. This disruption leads to a loss of cell shape and function, and ultimately to cell death. alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide has been found to be more potent than other microtubule-targeting agents, such as paclitaxel and vinblastine.
生化和生理效应
Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide has been found to have a number of biochemical and physiological effects. In addition to its antitumor activity, alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide has been found to have antiangiogenic effects, meaning that it can prevent the growth of new blood vessels that are necessary for tumor growth. alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide has also been found to have immunomodulatory effects, meaning that it can affect the immune system in ways that may be beneficial for cancer therapy.
实验室实验的优点和局限性
One advantage of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide is its potent antitumor activity, which makes it a promising candidate for cancer therapy. Another advantage is its ability to disrupt the microtubule network in cancer cells, which is a mechanism of action shared by other microtubule-targeting agents. One limitation of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide is its complex synthesis, which may make it difficult to produce in large quantities. Another limitation is its potential toxicity, which may limit its use in clinical settings.
未来方向
There are several future directions for research on alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the investigation of the immunomodulatory effects of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide, which may have implications for cancer therapy. Additionally, research could focus on the development of new formulations of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide that can improve its pharmacokinetic properties and reduce its potential toxicity. Finally, research could explore the use of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide in combination with other anticancer agents, which may enhance its antitumor activity.
合成方法
The synthesis of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide is a complex process that involves several steps. The first step is the synthesis of 3,4,5-trimethoxybenzaldehyde, which is then converted to 3,4,5-trimethoxyphenylacetic acid. This acid is then converted to the corresponding acid chloride, which is reacted with 2-(4-chlorophenyl)-2-oxoethylamine to yield the desired product, alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide.
科学研究应用
Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide has been extensively studied for its potential as an anticancer agent. It has been found to have potent antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide works by disrupting the microtubule network in cancer cells, which leads to cell death. This mechanism of action is similar to that of other microtubule-targeting agents, such as paclitaxel and vinblastine.
属性
CAS 编号 |
108260-26-0 |
|---|---|
产品名称 |
alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-1-aziridineacetamide |
分子式 |
C12H13ClN2O2 |
分子量 |
252.69 g/mol |
IUPAC 名称 |
2-(aziridin-1-yl)-4-(4-chlorophenyl)-4-oxobutanamide |
InChI |
InChI=1S/C12H13ClN2O2/c13-9-3-1-8(2-4-9)11(16)7-10(12(14)17)15-5-6-15/h1-4,10H,5-7H2,(H2,14,17) |
InChI 键 |
VDEHRUCDOJUIDA-UHFFFAOYSA-N |
SMILES |
C1CN1C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)N |
规范 SMILES |
C1CN1C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)N |
同义词 |
2-aziridin-1-yl-4-(4-chlorophenyl)-4-oxo-butanamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one](/img/structure/B10277.png)
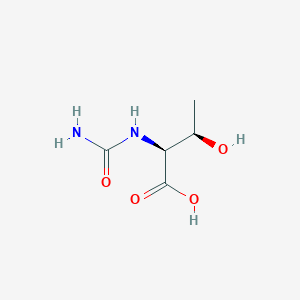
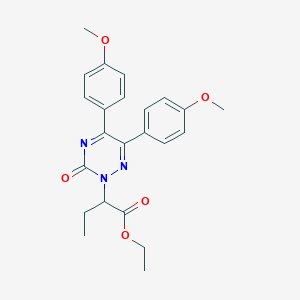
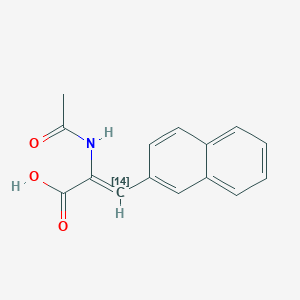
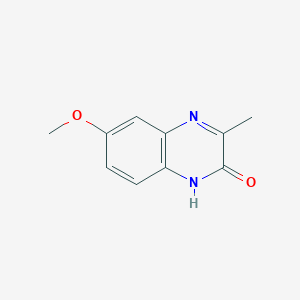
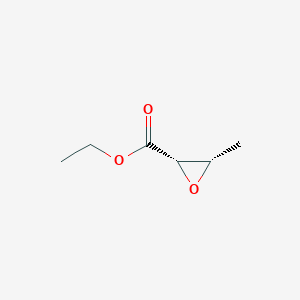
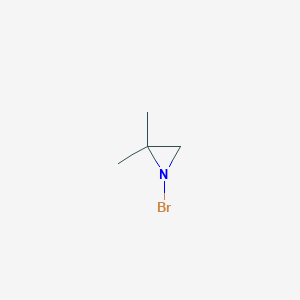
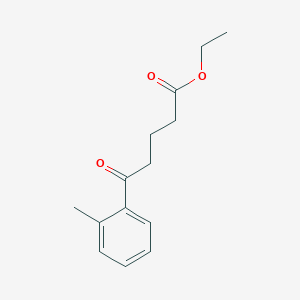
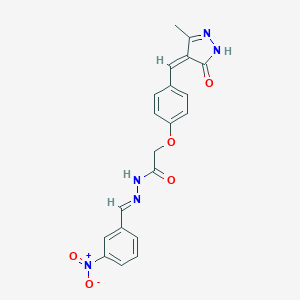
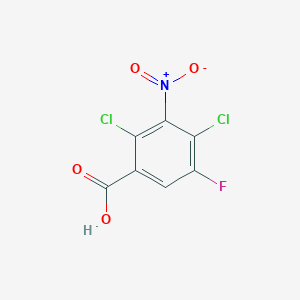
![N-[3-[2-(7-chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propylsulfamoyl]-4-octoxyphenyl]-2-octoxy-5-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide](/img/structure/B10301.png)
